Dimethyl 2-(5-{[4-(tert-butyl)benzoyl]amino}-2-pyridinyl)malonate
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Overview
Description
Scientific Research Applications
Synthesis and Structural Characterization
Dimethyl 2-(5-{[4-(tert-butyl)benzoyl]amino}-2-pyridinyl)malonate and related compounds are vital intermediates in the synthesis of complex organic molecules. For instance, they are crucial in the one-pot synthesis of 2-amino-4H-pyrans, compounds with significant applications such as anti-cancer, antihypertensive, and coronary dilating agents, besides being essential intermediates in organic synthesis (Zonouzi, Kazemi, & Nezamabadi, 2006). Additionally, these compounds are involved in diastereoselective coupling reactions, essential for synthesizing enantiomerically enriched β-amino esters and β-lactams (Haythem K. Dema, Foubelo, & Yus, 2012).
Chiral Synthesis and Catalysis
Dimethyl malonate derivatives play a significant role in chiral synthesis and catalysis. They are part of the synthesis of chiral nanostructured poly(esterimide)s containing different natural amino acids, showing high thermal stability and good solubility, making them suitable for various applications (Mallakpour & Soltanian, 2011). They are also involved in reactions demonstrating the "methyl effect" in enantioselective allylic substitution using palladium/chiral pyridinylmethyl-oxazolines, crucial for designing chiral ligands and catalysts in asymmetric reactions (Li et al., 2001).
Molecular Structure and Reactivity Studies
These compounds are integral to the study of molecular structures and reactivity. For instance, they are used in synthesizing polydentate chiral amino alcohols, characterized by spectroscopic methods, contributing to the knowledge of molecular structures and interactions (Jun, 2011). Moreover, they are involved in forming stable monopyrrole atropisomers, providing insights into the kinetic and thermodynamic parameters associated with atropisomerism, a concept vital in molecular and pharmaceutical chemistry (Boiadjiev & Lightner, 2002).
Magnetic Materials and Organic Electronics
Furthermore, these compounds are significant in synthesizing and analyzing organic magnetic materials. For example, they are part of synthesizing highly stable nitroxide radicals used in characterizing magnetic susceptibility and electron spin resonance spectroscopy, contributing to the understanding of organic magnetic materials and their applications (Ferrer et al., 2001).
Future Directions
The future directions for the use and study of Dimethyl 2-(5-{[4-(tert-butyl)benzoyl]amino}-2-pyridinyl)malonate are not specified in the retrieved sources. It is currently used as a reference standard for pharmaceutical testing , suggesting potential applications in pharmaceutical research and development.
Properties
IUPAC Name |
dimethyl 2-[5-[(4-tert-butylbenzoyl)amino]pyridin-2-yl]propanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c1-21(2,3)14-8-6-13(7-9-14)18(24)23-15-10-11-16(22-12-15)17(19(25)27-4)20(26)28-5/h6-12,17H,1-5H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUAXCOJSBGKKGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CN=C(C=C2)C(C(=O)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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